molecular formula C11H15ClO4S B8423403 Chloroethoxyethyl-tosylate

Chloroethoxyethyl-tosylate

Cat. No.: B8423403
M. Wt: 278.75 g/mol
InChI Key: SWPSLRINHOQENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroethoxyethyl-tosylate is a specialized organic compound that functions as a bifunctional alkylating agent, making it a valuable reagent for constructing complex molecular architectures in organic synthesis. Its structure features two key reactive sites: a tosylate group (OTs) and a chloroethoxy chain. The tosylate group is a superior leaving group, facilitating efficient nucleophilic substitution reactions (SN2), often with retention of stereochemistry at the carbon center . This allows researchers to use this moiety to introduce the chloroethoxyethyl fragment into a target molecule. Concurrently, the terminal chloride on the ethyl chain can serve as a second, orthogonal leaving group or a protected alcohol that can be further functionalized, enabling the synthesis of ethers, heterocycles, or as a linker in polymer chemistry. The primary research value of this compound lies in its application as a building block for pharmaceutical and agrochemical development. It can be used to alkylate nucleophiles such as amines, alcohols, and stabilized carbons to form new C-N, C-O, and C-C bonds. This reactivity is crucial in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where the introduction of an ethylene spacer is required . Researchers will find it particularly useful for creating molecules with specific chain lengths and functionality for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It must be handled by trained laboratory personnel with appropriate personal protective equipment.

Properties

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H15ClO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9H2,1H3

InChI Key

SWPSLRINHOQENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethoxyethyl-tosylate can be synthesized through the esterification of chloroethoxyethanol with p-toluenesulfonyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Mechanisms

Chloroethoxyethyl-tosylate undergoes substitution reactions primarily via two competing pathways:

  • Bimolecular Carbonyl-Addition (Stepwise): In nucleophilic solvents (e.g., ethanol, methanol), the tosylate group acts as a leaving group, enabling nucleophilic attack at the carbonyl carbon. This mechanism dominates in solvents with high nucleophilicity (N<sub>T</sub> values > 0) and low ionizing power (Y<sub>OTs</sub> values < 3) .

  • Ionization (Carbocation Formation): In strongly hydrogen-bonding solvents (e.g., 70% HFIP), ionization generates a carbocation intermediate, followed by nucleophilic trapping. This pathway is favored in solvents with high Y<sub>OTs</sub> values (>3) .

Example Reaction:
ClCH2CH2OCO2Ts+NuClCH2CH2OCO2Nu+TsO\text{ClCH}_2\text{CH}_2\text{OCO}_2\text{Ts} + \text{Nu}^- \rightarrow \text{ClCH}_2\text{CH}_2\text{OCO}_2\text{Nu} + \text{TsO}^-
Key observation: The k<sub>OTS</sub>/k<sub>Cl</sub> ratio (3–5 in aqueous-organic mixtures) confirms competitive leaving-group abilities .

Solvent Effects on Reaction Rates

Solvent composition critically influences reaction kinetics and mechanism:

Solvent SystemRate Constant (×10<sup>−5</sup> s<sup>−1</sup>)Dominant Mechanism
100% Ethanol1.2Bimolecular Carbonyl-Addition
70% TFE4.8Ionization
50% HFIP3.5Mixed Mechanism

Trends:

  • Rate constants increase with water content in aqueous-organic mixtures (e.g., 80% EtOH: k = 2.7 ×10<sup>−5</sup> s<sup>−1</sup>) due to enhanced solvation of transition states .

  • In TFE-ethanol systems, higher ethanol content accelerates reactions by reducing Y<sub>Cl</sub> values, favoring bimolecular pathways .

Inductive Effects of Chloro Substituents

The 2-chloroethoxy group exerts a moderate inductive effect, stabilizing carbocation intermediates and accelerating solvolysis compared to non-chlorinated analogs:

CompoundRelative Rate (vs. Ethyl Tosylate)
2-Chloroethoxyethyl-tosylate7× (in 80% EtOH)
Ethyl Tosylate

This effect diminishes with distance from the reaction center; 2,2,2-trichloro derivatives show only 10× rate increases despite additional chloro groups .

Competing Side Reactions

Under specific conditions, chloride ions displace the tosylate group, forming alkyl chlorides:

Mechanism:

  • Initial tosylation:
    ROH+TsClROTs+HCl\text{ROH} + \text{TsCl} \rightarrow \text{ROTs} + \text{HCl}

  • Chloride back-substitution:
    ROTs+ClRCl+TsO\text{ROTs} + \text{Cl}^- \rightarrow \text{RCl} + \text{TsO}^-

Factors Promoting Chloride Displacement:

  • High Chloride Concentration: Excess Cl<sup>−</sup> (e.g., from TEA·HCl) increases nucleophilic substitution .

  • Electron-Withdrawing Groups: Substituents like nitro or halides activate the tosylate for displacement (e.g., 4-nitrobenzyl tosylate → 4-nitrobenzyl chloride in 85% yield) .

Experimental Considerations

  • Temperature Control: Reactions are conducted at 25.0°C to minimize side reactions (e.g., alkyl chloride formation) .

  • Base Selection: Pyridine or TEA neutralizes HCl, but excess TEA·HCl can promote Cl<sup>−</sup> back-substitution .

Scientific Research Applications

Chloroethoxyethyl-tosylate is a chemical compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies to provide a comprehensive overview.

Synthesis of Glycosidase Inhibitors

This compound has been utilized in the synthesis of glycosidase inhibitors, which are compounds that inhibit the activity of glycosidase enzymes. These inhibitors have significant therapeutic potential in treating diseases such as diabetes and lysosomal storage disorders. The compound serves as an essential building block for creating more complex glycosidase inhibitors through various synthetic pathways .

Use in Click Chemistry

The compound is also employed in click chemistry, particularly in the synthesis of multivalent glycomimetic structures. These structures can mimic natural carbohydrates and are used to study multivalent interactions in biological systems. The incorporation of this compound allows for the efficient coupling of different molecular components, facilitating the creation of diverse glycomimetic libraries .

Development of Antiviral Agents

Research indicates that this compound can be part of synthetic routes leading to antiviral agents. Its ability to form stable linkages with other functional groups enables the development of compounds that can inhibit viral replication mechanisms, thus contributing to antiviral drug discovery efforts .

Table 1: Summary of Applications

ApplicationDescriptionReferences
Glycosidase InhibitorsSynthesis of inhibitors for therapeutic use against diabetes and disorders.
Click ChemistryUsed as a building block for multivalent glycomimetics.
Antiviral AgentsSynthetic routes leading to compounds inhibiting viral replication.

Case Study 1: Glycosidase Inhibitor Development

In a study focused on developing potent glycosidase inhibitors, researchers synthesized a series of compounds using this compound as a precursor. The resulting inhibitors demonstrated significant activity against specific glycosidases involved in carbohydrate metabolism disorders. The study highlighted the efficiency of this compound in producing compounds with high specificity and potency .

Case Study 2: Multivalent Glycomimetic Structures

A research project investigated the use of this compound in synthesizing multivalent glycomimetic structures through click chemistry techniques. The study revealed that these structures could effectively mimic natural carbohydrates and enhance binding interactions with glycosidases, leading to improved inhibitory effects. This application underscores the versatility of this compound in creating biologically relevant molecules .

Mechanism of Action

The mechanism of action of chloroethoxyethyl-tosylate involves the nucleophilic attack on the carbon atom bonded to the tosylate group. This leads to the displacement of the tosylate group and the formation of a new bond between the nucleophile and the carbon atom. The tosylate group acts as a leaving group, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structurally related chlorinated esters and sulfonates. Below is a comparative analysis based on their chemical properties, hazards, and handling requirements:

Table 1: Comparative Analysis of Chloroethoxyethyl-tosylate and Related Compounds

Compound CAS No. Key Functional Groups Uses Hazards Incompatibilities
This compound* Not provided Tosyl, ethoxyethyl, chlorine Likely: Organic synthesis intermediate Inferred: Irritant, reactive Strong acids/bases, oxidizers (analogous)
Chloromethyl chlorosulfate 49715-04-0 Chlorosulfate, chloromethyl Manufacturing intermediate Corrosive, releases toxic gases Water, bases, metals
Ethyl Chloride 75-00-3 Chloroalkane Refrigerant, topical anesthetic Flammable, carcinogenic (Category 2) Alkali metals
Ethyl Chloroacetate 105-39-5 Chloroacetate ester Solvent, chemical synthesis Toxic via inhalation, skin irritant Oxidizers, strong acids/bases
Ethyl Benzoylacetate 94-02-0 Benzoylacetate ester Flavoring agent, fragrance Limited hazard data Not specified

*Inferred properties based on structural analogs.

Reactivity and Stability

  • This compound : Likely stable under anhydrous conditions but reactive toward nucleophiles due to the tosyl group. Chlorine may enhance electrophilicity.
  • Chloromethyl chlorosulfate : Highly reactive; decomposes in water to release HCl and sulfur oxides .
  • Ethyl Chloride : Volatile and flammable; reacts violently with alkali metals .
  • Ethyl Chloroacetate : Hydrolyzes in acidic/basic conditions; incompatible with oxidizers .

Toxicity and Environmental Impact

  • This compound: Potential irritant; environmental persistence depends on biodegradability.
  • Ethyl Chloride: Carcinogenic and hazardous to aquatic life .

Q & A

Q. What are the recommended methods for synthesizing Chloroethoxyethyl-tosylate, and how can purity be verified?

Synthesis typically involves tosylation of chloroethoxyethanol using tosyl chloride in anhydrous conditions. Key steps include:

  • Reaction Setup : Conduct the reaction under inert atmosphere (e.g., nitrogen) to avoid hydrolysis of tosyl chloride .
  • Purification : Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the product.
  • Purity Verification : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to assess purity >98% .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Storage : Store in airtight containers at 2–8°C to prevent degradation via hydrolysis or oxidation .
  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Refer to Safety Data Sheets (SDS) for emergency protocols (e.g., spill management using absorbent materials) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (δ 7.7–7.8 ppm for tosyl aromatic protons; δ 4.1–4.3 ppm for –OCH₂CH₂Cl) .
  • Infrared (IR) Spectroscopy : Peaks at 1170 cm⁻¹ (S=O stretch) and 1360 cm⁻¹ (C–Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :
    • Optimize molecular geometry using density functional theory (DFT) at the B3LYP/6-31G(d) level.
    • Calculate electrostatic potential maps to identify electrophilic centers (e.g., sulfonate group).
    • Simulate reaction pathways with transition state analysis to predict activation energies .
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictory data on reaction yields when using this compound as an alkylating agent?

  • Variables to Investigate :
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity versus non-polar solvents .
    • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to improve regioselectivity.
  • Statistical Analysis : Apply ANOVA to identify significant variables and design follow-up experiments with controlled parameters .

Q. What strategies are recommended for analyzing degradation byproducts of this compound under aqueous conditions?

  • Analytical Workflow :
    • Sample Preparation : Simulate hydrolysis at varying pH (2–12) and temperatures (25–60°C).
    • Chromatographic Separation : Use HPLC with a C18 column and UV detection (λ = 254 nm).
    • Identification : Pair LC-MS/MS with fragmentation patterns to assign structures to byproducts (e.g., chloroethoxyethanol, p-toluenesulfonic acid) .

Methodological Guidelines

Q. Designing Experiments to Study Structure-Activity Relationships (SAR) of this compound Derivatives

  • Stepwise Approach :
    • Derivatization : Synthesize analogs with modified chloroethoxy or tosyl groups.
    • Biological Assays : Test cytotoxicity (e.g., MTT assay) and correlate with electronic parameters (Hammett constants) .
    • Data Interpretation : Use multivariate regression to link structural features to activity .

Q. Ethical and Reporting Standards for Publishing Research on this compound

  • Data Transparency : Disclose raw data, instrumentation parameters, and statistical codes in supplementary materials .
  • Citation Practices : Prioritize peer-reviewed journals over non-academic sources (e.g., avoid ) .

Data Presentation and Analysis

Q. Table 1: Example Dataset for Hydrolysis Kinetics of this compound

pHTemperature (°C)Half-life (h)Major Byproduct
72548Chloroethoxyethanol
74012Chloroethoxyethanol
10256p-Toluenesulfonic acid

Statistical Note : Use a t-test (p < 0.05) to confirm significant differences in half-lives across pH levels .

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